molecular formula C15H26O2 B13948399 2-(5-Decynyloxy)tetrahydro-2H-pyran CAS No. 51652-45-0

2-(5-Decynyloxy)tetrahydro-2H-pyran

Cat. No.: B13948399
CAS No.: 51652-45-0
M. Wt: 238.37 g/mol
InChI Key: UCIRGAWKROSICQ-UHFFFAOYSA-N
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Description

2-(5-Decynyloxy)tetrahydro-2H-pyran is an organic compound that features a tetrahydropyran ring substituted with a decynyloxy group. This compound is notable for its applications in organic synthesis, particularly as a surfactant and in the formation of monolayers .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Decynyloxy)tetrahydro-2H-pyran typically involves the reaction of tetrahydropyran with a decynyl halide under basic conditions. The reaction proceeds through nucleophilic substitution, where the tetrahydropyran oxygen attacks the decynyl halide, forming the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and reaction control. Catalysts such as silver triflate or copper complexes can be employed to enhance the reaction rate and yield .

Chemical Reactions Analysis

Types of Reactions

2-(5-Decynyloxy)tetrahydro-2H-pyran can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(5-Decynyloxy)tetrahydro-2H-pyran has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(5-Decynyloxy)tetrahydro-2H-pyran involves its ability to interact with lipid membranes due to its surfactant properties. The decynyloxy group can insert into lipid bilayers, altering membrane fluidity and permeability. This interaction can affect various molecular targets and pathways, including membrane-bound enzymes and receptors .

Comparison with Similar Compounds

Similar Compounds

  • 2-(5-Hexynyloxy)tetrahydro-2H-pyran
  • 2-(5-Octynyloxy)tetrahydro-2H-pyran
  • 2-(5-Decynyloxy)tetrahydro-2H-pyran

Uniqueness

This compound is unique due to its longer alkyne chain, which enhances its surfactant properties and makes it more effective in applications requiring surface activity. The longer chain also provides greater hydrophobicity, which can be advantageous in certain industrial applications .

Properties

CAS No.

51652-45-0

Molecular Formula

C15H26O2

Molecular Weight

238.37 g/mol

IUPAC Name

2-dec-5-ynoxyoxane

InChI

InChI=1S/C15H26O2/c1-2-3-4-5-6-7-8-10-13-16-15-12-9-11-14-17-15/h15H,2-4,7-14H2,1H3

InChI Key

UCIRGAWKROSICQ-UHFFFAOYSA-N

Canonical SMILES

CCCCC#CCCCCOC1CCCCO1

Origin of Product

United States

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